molecular formula C15H17Cl2NO2 B3001538 2,4-dichloro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide CAS No. 2176124-79-9

2,4-dichloro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide

Cat. No. B3001538
CAS RN: 2176124-79-9
M. Wt: 314.21
InChI Key: DWNGXRBHMGBHOP-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide, also known as DNBS, is a chemical compound that has been used in scientific research for its immunomodulatory properties. DNBS is a small molecule that can selectively activate immune cells to elicit an immune response, making it a valuable tool for studying the immune system.

Mechanism Of Action

2,4-dichloro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide selectively activates immune cells by binding to a specific receptor on the surface of these cells. This receptor, known as the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome, is involved in the activation of immune cells and the production of cytokines. 2,4-dichloro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide binding to this receptor leads to the activation of immune cells and the production of cytokines, which in turn elicits an immune response.
Biochemical and Physiological Effects:
2,4-dichloro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide has been shown to have several biochemical and physiological effects. It has been shown to induce the production of cytokines, such as interleukin-1 beta (IL-1β) and interleukin-18 (IL-18), which are involved in immune cell activation and inflammation. 2,4-dichloro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide has also been shown to activate immune cells, such as macrophages and dendritic cells, which play a critical role in the immune response.

Advantages And Limitations For Lab Experiments

2,4-dichloro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified, making it readily available for research. 2,4-dichloro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide has also been shown to be a selective activator of immune cells, making it a valuable tool for studying the immune system. However, 2,4-dichloro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide also has some limitations. It is a chemical compound that can be toxic at high concentrations, which can limit its use in some experiments. Additionally, 2,4-dichloro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide has been shown to induce a strong immune response, which can make it difficult to study the effects of immune modulation.

Future Directions

There are several future directions for research involving 2,4-dichloro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide. One area of interest is the development of new compounds that can selectively activate immune cells without inducing a strong immune response. Another area of interest is the investigation of the role of immune cells in the development of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. Finally, the use of 2,4-dichloro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide in the development of new immunotherapies for cancer is an area of active research.

Synthesis Methods

The synthesis of 2,4-dichloro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide involves several steps, including the preparation of starting materials and the synthesis of intermediate compounds. The final step involves the coupling of 2,4-dichlorobenzoyl chloride with 7-oxaspiro[3.5]nonan-1-amine to form 2,4-dichloro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide.

Scientific Research Applications

2,4-dichloro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide has been widely used in scientific research as a tool to study the immune system. It has been used to induce colitis in animal models and to investigate the role of immune cells in the development of inflammatory bowel disease. 2,4-dichloro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide has also been used to study the effects of immune modulation on cancer cells and to investigate the mechanisms of immune cell activation.

properties

IUPAC Name

2,4-dichloro-N-(7-oxaspiro[3.5]nonan-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17Cl2NO2/c16-10-1-2-11(12(17)9-10)14(19)18-13-3-4-15(13)5-7-20-8-6-15/h1-2,9,13H,3-8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWNGXRBHMGBHOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1NC(=O)C3=C(C=C(C=C3)Cl)Cl)CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dichloro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide

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